molecular formula C7H16N2O B13171886 4-(2-Aminoethyl)piperidin-4-ol

4-(2-Aminoethyl)piperidin-4-ol

Cat. No.: B13171886
M. Wt: 144.21 g/mol
InChI Key: ASLPHVUEAQNJOS-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)piperidin-4-ol is an organic compound with the molecular formula C7H16N2O It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the hydroamination of unactivated olefins to form protected nitrogen heterocycles .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions and the use of nanocatalysts to achieve high yields and selectivity . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride) .

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and other nitrogen-containing heterocycles .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)pyrrolidine
  • 1-(3-Aminopropyl)piperidin-4-ol
  • [1-(2-Aminoethyl)-4-piperidinyl]methanol
  • N-(3-Aminopropyl)piperidine
  • 2-(Aminomethyl)piperidine

Uniqueness

4-(2-Aminoethyl)piperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to act as a TAAR1 agonist and CCR5 antagonist sets it apart from other similar compounds, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

4-(2-aminoethyl)piperidin-4-ol

InChI

InChI=1S/C7H16N2O/c8-4-1-7(10)2-5-9-6-3-7/h9-10H,1-6,8H2

InChI Key

ASLPHVUEAQNJOS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CCN)O

Origin of Product

United States

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